Zirconium dinitrate oxide hydrate

Catalog No.
S1510319
CAS No.
14985-18-3
M.F
H2N2O8Zr
M. Wt
249.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zirconium dinitrate oxide hydrate

CAS Number

14985-18-3

Product Name

Zirconium dinitrate oxide hydrate

IUPAC Name

oxozirconium(2+);dinitrate;hydrate

Molecular Formula

H2N2O8Zr

Molecular Weight

249.25 g/mol

InChI

InChI=1S/2NO3.H2O.O.Zr/c2*2-1(3)4;;;/h;;1H2;;/q2*-1;;;+2

InChI Key

BGMQNYCWALSARE-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O=[Zr+2]

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O=[Zr+2]

The exact mass of the compound Zirconium dinitrate oxide hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zirconium dinitrate oxide hydrate (often referred to as zirconyl nitrate hydrate) is a highly water-soluble, bench-stable inorganic precursor widely procured for the synthesis of high-purity zirconium dioxide (ZrO2), metal-organic frameworks (such as UiO-66), and advanced heterogeneous catalysts. Unlike halide-based or alkoxide-based zirconium sources, this compound offers a compelling combination of ambient stability, high aqueous solubility (exceeding 1 mol/L), and residue-free thermal decomposition. It decomposes entirely into ZrO2, water, and nitrogen oxides at relatively low temperatures (380–450 °C), leaving no solid residue. These baseline properties make it a strategic procurement selection for industrial scale-up in catalyst manufacturing, ceramic foam infiltration, and green-solvent material synthesis where processability and purity are paramount [1].

Substituting zirconyl nitrate hydrate with generic alternatives like zirconium tetrachloride (ZrCl4), zirconium oxychloride (ZrOCl2), or zirconium alkoxides introduces severe process liabilities. ZrCl4 is highly hygroscopic, fumes in ambient air, and violently releases corrosive hydrogen chloride (HCl) gas upon contact with moisture, necessitating expensive glovebox handling and corrosion-resistant reactors. While ZrOCl2 is water-soluble and easier to handle, it introduces chloride ions into the product matrix. In catalytic applications, residual chlorides are notorious poisons for noble metals (e.g., Pd, Au, Pt) and require exhaustive, water-intensive washing steps to reach tolerable limits. Conversely, zirconium alkoxides avoid chlorides but are highly moisture-sensitive and costly, requiring anhydrous organic solvents. Procuring zirconyl nitrate hydrate bypasses these bottlenecks, offering a chloride-free, air-stable, and aqueous-compatible pathway that directly lowers downstream processing and purification costs [1].

Elimination of Chloride-Induced Catalyst Poisoning

In the preparation of ZrO2-doped catalyst supports (e.g., for Pd/Au-catalyzed vinyl acetate monomer production), the choice of zirconium precursor dictates the purity of the final support. Zirconyl nitrate hydrate decomposes cleanly into ZrO2 and volatile NOx/H2O, leaving 0% residual chloride. In contrast, using zirconium oxychloride (ZrOCl2) or ZrCl4 embeds chloride ions into the support matrix. Because chlorides are severe catalyst poisons that deactivate noble metal active sites, halide precursors necessitate extensive, high-volume water washing steps to reduce chloride to tolerable trace levels. The nitrate precursor eliminates this washing requirement entirely [1].

Evidence DimensionResidual catalyst poison (chloride) content post-calcination
Target Compound Data0% chloride residue; clean decomposition to ZrO2
Comparator Or BaselineZrOCl2 / ZrCl4 (Leaves residual chloride ions requiring exhaustive washing)
Quantified DifferenceComplete elimination of chloride poisoning risk and associated washing steps
ConditionsIncipient wetness impregnation and calcination of ZrO2 catalyst supports

Procuring the nitrate form prevents noble metal deactivation and eliminates costly, water-intensive purification steps in industrial catalyst manufacturing.

Handling and Corrosive Byproduct Elimination in MOF Synthesis

The synthesis of zirconium-based MOFs, particularly the benchmark UiO-66, traditionally relies on ZrCl4. However, ZrCl4 is highly moisture-sensitive and generates corrosive HCl gas during solvothermal synthesis. Zirconyl nitrate hydrate serves as a bench-stable, drop-in replacement that eliminates HCl generation. Furthermore, the nitrate precursor demonstrates high compatibility with aqueous and green-solvent synthesis routes, achieving comparable crystallinity and defect-site control without the need for inert atmosphere handling or corrosion-resistant autoclaves[1].

Evidence DimensionHandling requirements and corrosive byproducts
Target Compound DataBench-stable; generates non-corrosive byproducts (water/nitrates) during MOF synthesis
Comparator Or BaselineZrCl4 (Highly hygroscopic; releases corrosive HCl gas)
Quantified Difference100% reduction in HCl generation and elimination of glovebox handling requirements
ConditionsSolvothermal and aqueous synthesis of UiO-66 MOFs

Transitioning to zirconyl nitrate reduces capital equipment wear (corrosion) and lowers operational complexity by removing strict anhydrous handling requirements.

High-Concentration Aqueous Processability for Ceramic Infiltration

For the structural refitting of open-cellular alumina foams or the preparation of high-loading supported catalysts, precursor solubility and viscosity are critical. Zirconyl nitrate hydrate exhibits exceptionally high solubility in water and dilute nitric acid, easily achieving Zr4+ concentrations of approximately 1.1 mol/L (equivalent to ~30 wt% solution). This yields a low-viscosity infiltration fluid that penetrates deep into porous networks more effectively than bulky colloidal ZrO2 or organic-solvent-bound alkoxides, resulting in a highly uniform ZrO2 deposition of 1.2–1.6 wt% per cycle after sintering[1].

Evidence DimensionAqueous solubility and pore-filling efficiency
Target Compound Data~1.1 mol/L (30 wt%) aqueous solubility with low viscosity
Comparator Or BaselineColloidal ZrO2 / Zirconium alkoxides (Higher viscosity or requiring anhydrous organic solvents)
Quantified DifferenceEnables maximum single-cycle metal loading in purely aqueous, low-viscosity conditions
ConditionsStrut-infiltration of open-cellular alumina foams and incipient wetness impregnation

High aqueous solubility maximizes the efficiency of impregnation cycles, reducing the time and solvent costs required to achieve target zirconia loadings.

Low-Temperature Thermal Decomposition to Zirconia

The thermal decomposition profile of a precursor dictates the energy budget of the calcination step. Thermogravimetric analysis demonstrates that zirconyl nitrate hydrate undergoes a sequential decomposition (losing water and nitric acid) that is virtually complete by 380 °C. The final transition into crystalline ZrO2 (a mixture of monoclinic and tetragonal phases) can be reliably achieved with calcination temperatures as low as 450–600 °C. This predictable, low-temperature conversion is highly advantageous compared to precursors that form stable intermediate complexes requiring higher thermal budgets to fully oxidize [1].

Evidence DimensionTemperature required for complete conversion to ZrO2
Target Compound DataConversion virtually finished by 380 °C; standard calcination at 450–600 °C
Comparator Or BaselineGeneric organometallic or complexed precursors requiring >600 °C for complete carbon/ligand burnout
Quantified DifferenceReliable phase transition at ≤600 °C with zero carbon or halide residue
ConditionsThermogravimetric analysis (TGA) in air

Lower and predictable calcination temperatures reduce energy consumption and prevent thermal degradation of temperature-sensitive catalyst supports.

Chloride-Free Catalyst Support Manufacturing

Because it decomposes cleanly without leaving halide residues, zirconyl nitrate hydrate is a highly effective choice for synthesizing ZrO2-doped catalyst supports. It is specifically procured for supporting noble metals (Pd, Au, Pt) in processes like vinyl acetate monomer (VAM) synthesis, where even trace chlorides would poison the catalyst[1].

Scalable, Green MOF Synthesis (UiO-66)

Zirconyl nitrate hydrate replaces highly corrosive ZrCl4 in the large-scale synthesis of zirconium-based Metal-Organic Frameworks (such as UiO-66). Its ambient stability and lack of HCl byproduct make it highly suitable for aqueous, green-solvent, and continuous-flow MOF manufacturing [2].

Ceramic Foam and Porous Matrix Infiltration

Leveraging its exceptionally high aqueous solubility (~1.1 mol/L) and low solution viscosity, this compound is highly effective for the strut-infiltration of open-cellular alumina foams and the deep-pore incipient wetness impregnation of mesoporous materials, maximizing ZrO2 loading per cycle [3].

Phase-Controlled Zirconia Nanoparticle Synthesis

It is utilized as a highly reactive, water-soluble precursor in solvothermal and hydrothermal processes to selectively synthesize pure monoclinic or tetragonal ZrO2 nanoparticles, which are critical for advanced thermal barrier coatings and solid oxide fuel cell (SOFC) electrolytes[4].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (90.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Wikipedia

Zirconyl dinitrate hydrate

Dates

Last modified: 08-15-2023

Explore Compound Types